NG,NG,-Di-Cbz-L-arginine

説明

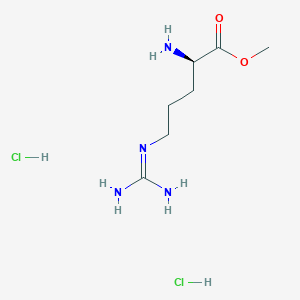

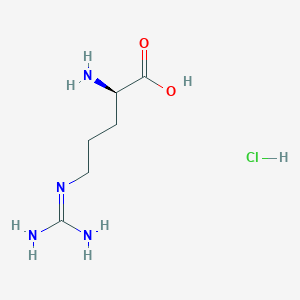

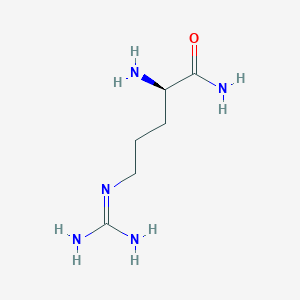

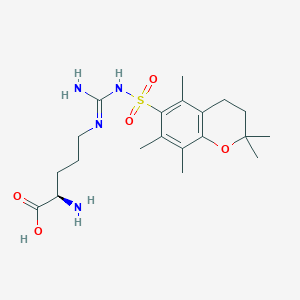

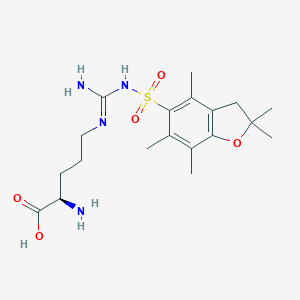

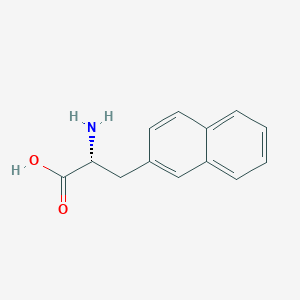

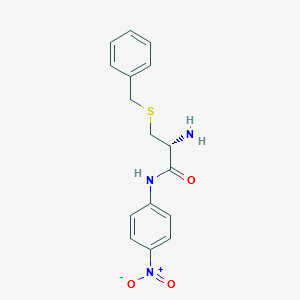

NG,NG,-Di-Cbz-L-arginine is a chemical compound with the empirical formula C22H26N4O6 . It has a molecular weight of 442.47 .

Molecular Structure Analysis

The molecular structure of NG,NG,-Di-Cbz-L-arginine can be represented by the SMILES stringNC(CCCN(C(=N)NC(=O)OCc1ccccc1)C(=O)OCc2ccccc2)C(O)=O . Physical And Chemical Properties Analysis

NG,NG,-Di-Cbz-L-arginine is a compound that should be stored at a temperature of -20°C .科学的研究の応用

Enzymatic Interactions and Metabolism

Enzyme Characteristics : NG,NG-dimethylarginine dimethylaminohydrolase, an enzyme identified in rat kidney, plays a role in the metabolism of NG,NG-dimethyl-L-arginine. This enzyme, consisting of a single polypeptide with a molecular weight of approximately 33,000, is highly specific for NG,NG-dimethyl-L-arginine and NG-monomethyl-L-arginine (Ogawa, Kimoto, & Sasaoka, 1989).

Nitric Oxide Synthase Interaction : NG-methyl-L-arginine functions as both an alternate substrate and a mechanism-based inhibitor of nitric oxide synthase, particularly in the inducible form found in murine macrophages (Olken & Marletta, 1993).

Metabolism in Human Red Blood Cells : An enzyme capable of hydrolyzing methylated inhibitors of nitric oxide synthase, including NG,NG-dimethyl-l-arginine, is present in human red blood cells. This finding suggests a potential role in the metabolism of methylated arginines in various diseases (Kang et al., 2001).

Biological Role and Pathophysiological Implications

Arginine Metabolism and NO Biosynthesis : NG-hydroxy-L-arginine, an intermediate in nitric oxide biosynthesis, is a potent competitive inhibitor of rat liver arginase, suggesting its significance in regulating nitric oxide levels in tissues like liver or macrophages (Daghigh, Fukuto, & Ash, 1994).

Mechanistic Probes of N-Hydroxylation : Studies using NG-hydroxy-L-arginine and its derivatives as mechanistic probes have provided insights into the initial steps of nitric oxide synthase reactions in murine macrophages, revealing complex biochemical interactions and highlighting the enzyme's specificity (Pufahl et al., 1992).

Influence on Endothelium-Dependent Relaxation : NG-amino-L-arginine, a structural analog of L-arginine, has been found to significantly influence endothelium-dependent relaxation and contraction in isolated bovine pulmonary artery rings, pointing to its potential as a chemical probe for studying L-arginine-derived nitric oxide synthesis (Fukuto, Wood, Byrns, & Ignarro, 1990).

Cardiovascular and Renal Systems Impact : Elevated levels of asymmetrically methylated arginines like NG,NG-dimethyl-L-arginine are associated with diseases such as diabetes mellitus, potentially due to their inhibition of nitric oxide synthase activity and impact on vascular function (Tsikas et al., 2018).

Enzyme Catalyzing Direct Conversion to L-Citrulline : An enzyme that directly converts NG,NG-dimethyl-L-arginine to L-citrulline has been identified in rats, suggesting a specific metabolic pathway for this compound (Ogawa, Kimoto, & Sasaoka, 1987).

Platelet Aggregation Influence : NG-methylated arginine vasopressin peptides, including symmetric and asymmetric dimethylated forms, have been shown to induce platelet aggregation, indicating their potential biological significance in cardiovascular health (Bollenbach et al., 2020).

将来の方向性

L-Arginine has been evaluated both in animal models and in human subjects for its functional relevance in diabetes mellitus . Several lines of evidence indicate that L-Arginine has beneficial effects in diabetes and numerous studies advocate its administration to attenuate glucose intolerance in diabetic patients . This suggests potential future directions for the study and application of NG,NG,-Di-Cbz-L-arginine.

特性

IUPAC Name |

2-amino-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-26(22(30)32-15-17-10-5-2-6-11-17)20(24)25-21(29)31-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMRXRWHYQIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=C(N)N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/N=C(\N)/N(CCCC(C(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585106 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NG,NG,-Di-Cbz-L-arginine | |

CAS RN |

4125-79-5 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~5~-{N'-[(benzyloxy)carbonyl]carbamimidoyl}ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。